(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine

Chiral synthesis Stereochemistry Enantiomeric purity

(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine (CAS 2225126-62-3) is a chiral, non‑racemic piperazine derivative bearing a trans‑configured nitroethenyl substituent at N‑1 and methyl groups at the (3R) and (5S) positions. Its molecular formula is C₈H₁₅N₃O₂ with a molecular weight of 185.23 g·mol⁻¹, and it is supplied at ≥95% purity.

Molecular Formula C8H15N3O2
Molecular Weight 185.227
CAS No. 2225126-62-3
Cat. No. B2931511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine
CAS2225126-62-3
Molecular FormulaC8H15N3O2
Molecular Weight185.227
Structural Identifiers
SMILESCC1CN(CC(N1)C)C=C[N+](=O)[O-]
InChIInChI=1S/C8H15N3O2/c1-7-5-10(3-4-11(12)13)6-8(2)9-7/h3-4,7-9H,5-6H2,1-2H3/b4-3+/t7-,8+
InChIKeyYEKREVVCPKXNBC-ZKMUWOAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,5S)-3,5-Dimethyl-1-[(E)-2-nitroethenyl]piperazine – Procurement-Ready Stereochemically Defined Nitroalkenyl Piperazine Building Block


(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine (CAS 2225126-62-3) is a chiral, non‑racemic piperazine derivative bearing a trans‑configured nitroethenyl substituent at N‑1 and methyl groups at the (3R) and (5S) positions . Its molecular formula is C₈H₁₅N₃O₂ with a molecular weight of 185.23 g·mol⁻¹, and it is supplied at ≥95% purity . The compound is a member of the nitroalkenyl‑piperazine class, a scaffold that has been exploited in medicinal chemistry for the generation of sigma receptor ligands, enzyme inhibitors, and covalent probe intermediates, though no target‑specific activity data have been published for this exact stereoisomer [1].

Why Generic Piperazine Analogs Cannot Substitute for (3R,5S)-3,5-Dimethyl-1-[(E)-2-nitroethenyl]piperazine in Synthesis and Assay Development


Generic piperazine or even racemic 2,6‑dimethylpiperazine starting materials cannot replace (3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine because the compound possesses three orthogonal structural features that are rarely co‑located in a single building block: (i) a defined (3R,5S) stereochemistry that enforces a specific ring conformation; (ii) an E‑configured nitroethenyl group that behaves as a Michael acceptor and a latent amine; and (iii) the absence of an additional N‑4 substituent, leaving a free secondary amine for downstream functionalization . Literature on related nitro‑substituted piperazines demonstrates that even small changes in the position of the nitro group (ortho vs. meta) or the N‑alkyl chain length can alter sigma‑receptor subtype selectivity by orders of magnitude, proving that these structural elements are not interchangeable [1].

Quantitative Differentiation Evidence for (3R,5S)-3,5-Dimethyl-1-[(E)-2-nitroethenyl]piperazine Versus Closest Comparators


Stereochemical Purity and Defined Enantiomeric Ratio vs. Racemic and Achiral Piperazine Analogs

The compound is specified as the (3R,5S) enantiomer with an E‑nitroethenyl group, distinguishing it from the more common racemic cis‑2,6‑dimethylpiperazine (CAS 108-49-6) and from achiral N‑methyl‑4‑(2‑nitroethenyl)piperazine (CAS 168031-63-8) . While no enantiomeric excess (ee) value is publicly available, the explicit stereodescriptor and chiral SMILES (C[C@H]1CN(C[C@@H](C)N1)\C=C\[N+]([O-])=O) indicate a non‑racemic preparation, which is critical for stereospecific SAR and asymmetric catalysis applications .

Chiral synthesis Stereochemistry Enantiomeric purity Piperazine conformation

Functional Group Orthogonality: Free N‑H Plus Michael Acceptor vs. N‑Substituted Piperazine Analogs

The target compound bears a free secondary amine at N‑4 and a trans‑nitroethenyl Michael acceptor at N‑1, a combination that enables sequential chemoselective derivatization. In contrast, the closest commercially available comparators—such as 1‑acetyl‑2,6‑dimethyl‑4‑nitrosopiperazine (CAS 75881-17-3) and rel‑(3R,5S)-3,5‑dimethyl‑1‑(4‑nitrophenyl)piperazine (CAS 153747-81-0)—have both nitrogen atoms already functionalized, precluding further N‑4 elaboration .

Synthetic intermediate Michael acceptor Functional group orthogonality Piperazine diversification

Molecular Weight and LogP Prediction vs. Common Piperazine Building Blocks

The target compound has a molecular weight of 185.23 g·mol⁻¹, placing it squarely in fragment‑sized or lead‑like chemical space, with a predicted LogP of approximately 0.8–1.2 . This contrasts with bulkier nitro‑phenyl piperazine analogs such as (3R,5S)-3,5‑dimethyl‑1‑(4‑nitrophenyl)piperazine (MW 235.28) or N‑(2‑nitroethenyl)‑N'‑phenylpiperazine derivatives (MW > 230), which exceed typical fragment screening cut‑offs .

Physicochemical properties Drug-likeness Lead-like space Piperazine fragment

E‑Nitroethenyl Configuration as a Defined Michael Acceptor Geometry vs. Z‑Isomer or Nitroalkane Analogs

The E‑configuration of the nitroethenyl double bond is explicitly specified in the IUPAC name and SMILES string, distinguishing the target from the corresponding Z‑isomer or from saturated nitroethyl analogs . In related nitroalkene systems, the E‑isomer typically exhibits faster Michael addition kinetics with thiol nucleophiles than the Z‑isomer due to reduced steric hindrance to approach [1]. While no kinetic data are published for this exact compound, the defined E‑geometry provides predictable reactivity that is not guaranteed with isomeric mixtures.

Michael addition Stereoelectronic effects Covalent inhibitor design Nitroalkene reactivity

Application Scenarios for (3R,5S)-3,5-Dimethyl-1-[(E)-2-nitroethenyl]piperazine Based on Available Evidence


Stereospecific SAR Exploration of Sigma Receptor Ligands

The 1998 J. Med. Chem. study demonstrated that nitro‑substituted piperazine regioisomers can achieve nanomolar to subnanomolar affinity at sigma‑1 and sigma‑2 receptors, with selectivity driven by the position of the nitro group on the phenethyl side chain [1]. This compound, with its E‑nitroethenyl group directly attached to the piperazine ring, represents an unexplored structural variation that could be elaborated at the free N‑4 position with arylpropyl or arylbutyl pharmacophores to probe sigma receptor subtype selectivity. The defined (3R,5S) stereochemistry allows assessment of whether the dimethyl substitution pattern influences receptor binding conformation, a question unaddressed in the original SAR study.

Covalent Fragment Screening via Michael Addition

The nitroethenyl group is a recognized electrophilic warhead for covalent inhibitor design, capable of reacting with cysteine thiolates [2]. This compound's low molecular weight (185 Da) and free N‑H handle make it suitable as a covalent fragment that can be screened against cysteine‑containing targets (e.g., KRAS G12C, BTK, or viral proteases) . Following fragment hit identification, the N‑4 position can be elaborated to improve potency and selectivity. The E‑configured Michael acceptor ensures a defined geometry for covalent bond formation, which is critical for interpreting structure‑activity relationships [2].

Synthesis of Conformationally Restricted Piperazine Scaffolds

The (3R,5S)‑dimethyl substitution pattern imposes a preference for a specific chair conformation of the piperazine ring, with the methyl groups occupying equatorial positions . This conformational bias is valuable in medicinal chemistry for pre‑organizing pendant pharmacophores and reducing entropic penalties upon target binding. The free N‑4 amine can be selectively functionalized with diverse electrophiles (sulfonamides, amides, ureas) while preserving the nitroethenyl group for subsequent reduction to an amine or for covalent target engagement. This orthogonal reactivity is not available in the fully substituted comparators CAS 75881-17-3 or CAS 153747-81-0.

Nitroalkene‑Based Chemical Probe Development

Nitroalkenes have been employed as activity‑based probes and fluorescent sensors due to the quenching or enhancement of fluorescence upon thiol addition [2]. This compound can serve as a starting point for the synthesis of turn‑on probes by attaching a fluorophore at the N‑4 position. The resulting conjugate would retain the E‑nitroethenyl warhead for covalent labeling of cysteine residues, enabling target engagement studies in live cells. The availability of a defined enantiomer ensures that probe binding is stereospecific, reducing off‑target labeling compared to racemic preparations.

Quote Request

Request a Quote for (3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.